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Boc-DL-Ser(1)-OH.Fmoc-DL-xiThr(tBu)-(1)

Cat. No.: B15156350
M. Wt: 584.7 g/mol
InChI Key: MTVNKKGJONCZQB-UHFFFAOYSA-N
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Description

Foundational Role of Protecting Groups in Directed Organic Synthesis

In the intricate process of constructing complex organic molecules like peptides, specific reactive sites must be shielded to direct the chemical reactions to the desired functional group. sigmaaldrich.comrsc.org Protecting groups serve as temporary blocking agents, selectively masking a reactive functional group to prevent it from participating in a reaction. sigmaaldrich.comrsc.org An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable in high yield without affecting the rest of the molecule. rsc.orgalchemypeptide.net This concept of temporary modification is fundamental to achieving chemoselectivity in multi-step syntheses. sigmaaldrich.com

Evolution and Orthogonality of Amine Protecting Group Strategies in Peptide Synthesis

The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield revolutionized the field, and at its heart lies the strategic use of protecting groups for the α-amino group of amino acids. Two main strategies have dominated the landscape: the tert-Butyloxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) protection schemes. The success of these strategies hinges on the principle of orthogonality, where one type of protecting group can be removed without affecting another. peptide.com

The Boc group is an acid-labile protecting group introduced by reaction with di-tert-butyl dicarbonate (B1257347). acs.orgchemrxiv.org In the Boc/Bzl (benzyl) protection strategy, the Boc group temporarily protects the α-amino group, while more permanent benzyl-based groups protect reactive side chains. The Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl (B1604629) groups require stronger acids like hydrofluoric acid (HF) for cleavage. chemimpex.com This difference in acid lability allows for selective deprotection, although it is not a truly orthogonal system as both are removed by acid.

Key Features of the Boc Protection Scheme:

FeatureDescription
Protection Reagent Di-tert-butyl dicarbonate (Boc anhydride)
Deprotection Condition Moderate acid (e.g., Trifluoroacetic acid - TFA)
Side-Chain Protection Typically benzyl-based groups
Final Cleavage Strong acid (e.g., Hydrofluoric acid - HF)

Developed in the late 1970s, the Fmoc group is a base-labile protecting group. highfine.comnih.gov It is introduced by reacting an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu. guidechem.com The Fmoc group is stable to acidic conditions and is readily removed by a weak base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). highfine.comguidechem.com This strategy is often paired with acid-labile side-chain protecting groups like tert-butyl (tBu). chemicalbook.com

Key Features of the Fmoc Protection Scheme:

FeatureDescription
Protection Reagent 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Deprotection Condition Weak base (e.g., 20% piperidine in DMF)
Side-Chain Protection Typically tert-butyl (tBu) based groups
Final Cleavage Moderate acid (e.g., Trifluoroacetic acid - TFA)

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions. chemrxiv.org The Fmoc/tBu strategy is a prime example of an orthogonal system: the Fmoc group is removed by a base, while the tBu groups are removed by an acid. chemicalbook.com This allows for the selective deprotection of the α-amino group for chain elongation without disturbing the side-chain protection. This principle is crucial for the synthesis of complex peptides and for segment condensation, where protected peptide fragments are synthesized and then joined together.

Significance of Racemic Amino Acid Building Blocks in Synthetic Chemistry Research

While nature predominantly utilizes L-amino acids, the use of racemic mixtures (an equal mixture of D- and L-enantiomers) of amino acids and their derivatives is of significant interest in synthetic chemistry research. rsc.orgacs.org Peptides incorporating D-amino acids often exhibit increased resistance to proteolytic degradation, enhancing their stability and potential as therapeutic agents. rsc.org Furthermore, the use of racemic mixtures can sometimes offer advantages in drug discovery, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. rsc.orgresearchgate.net In some cases, a racemic mixture may even demonstrate a poly-pharmaceutical benefit over a single enantiomer. rsc.org The synthesis of peptides containing D-amino acids is crucial for exploring novel structures and functions, leading to the development of new drugs and biomaterials. rsc.orghtdchem.com Racemic amino acids also serve as valuable starting materials in asymmetric synthesis, where they can be used to generate a wide array of chiral molecules. researchgate.netnih.gov

Properties of the Constituent Moieties

The compound name "Boc-DL-Ser(1)-OH·Fmoc-DL-ξThr(tBu)-(1)" suggests a complex or salt formed between two protected racemic amino acid derivatives: N-tert-Butyloxycarbonyl-DL-serine and N-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-DL-threonine. The notation "ξ" (xi) typically denotes an unknown or mixed stereochemistry at the indicated position.

N-tert-Butyloxycarbonyl-DL-serine (Boc-DL-Ser-OH)

This derivative of the amino acid serine has its amino group protected by a Boc group. As a racemic (DL) mixture, it contains equal amounts of Boc-D-Serine and Boc-L-Serine.

Physicochemical Properties of Boc-D-Serine:

PropertyValue
Molecular Formula C8H15NO5
Molecular Weight 205.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 91-95 °C
Solubility Soluble in water and organic solvents

Data for the D-enantiomer is presented as representative.

N-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-DL-threonine (Fmoc-DL-Thr(tBu)-OH)

This derivative of threonine features a base-labile Fmoc group on its α-amino group and an acid-labile tert-butyl (tBu) ether protecting its side-chain hydroxyl group. The DL designation indicates a racemic mixture of the protected amino acid.

Physicochemical Properties of Fmoc-D-Thr(tBu)-OH:

PropertyValue
Molecular Formula C23H27NO5
Molecular Weight 397.46 g/mol
Appearance White powder
Melting Point ~130-142 °C
Optical Rotation ([α]20/D) -15 ± 1.5° (c = 1% in ethyl acetate)

Data for the D-enantiomer is presented as representative.

Research Findings and Applications

The use of orthogonally protected amino acids is central to the synthesis of peptides with defined sequences. The subject compound's components, Boc-DL-Ser-OH and Fmoc-DL-Thr(tBu)-OH, represent building blocks from the two dominant strategies in peptide synthesis. The racemic nature of these building blocks allows for the introduction of both D and L stereoisomers into a peptide chain.

The incorporation of D-amino acids can significantly enhance the metabolic stability of peptides, making them more viable as drug candidates. rsc.org Synthetic peptides containing D-amino acids are valuable tools in various research applications, including:

Receptor Binding Studies: Probing the interactions between ligands and their receptors to map binding sites. alchemypeptide.net

Enzyme Substrate Analysis: Designing specific substrates to study enzyme kinetics and specificity. alchemypeptide.net

Epitope Mapping: Identifying the parts of an antigen recognized by antibodies for the development of diagnostics and vaccines. alchemypeptide.net

Drug Design: Creating peptide-based drugs with improved stability and bioavailability. htdchem.com

The synthesis of peptides containing racemic amino acids can lead to a mixture of diastereomers, which may require separation and characterization. However, this approach also opens up possibilities for creating peptide libraries with diverse stereochemistries for screening and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H40N2O9 B15156350 Boc-DL-Ser(1)-OH.Fmoc-DL-xiThr(tBu)-(1)

Properties

Molecular Formula

C31H40N2O9

Molecular Weight

584.7 g/mol

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C31H40N2O9/c1-18(41-30(2,3)4)25(27(36)39-17-24(26(34)35)32-29(38)42-31(5,6)7)33-28(37)40-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,38)(H,33,37)(H,34,35)

InChI Key

MTVNKKGJONCZQB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Origin of Product

United States

Synthesis and Derivatization of Boc Dl Serine and Fmoc Dl Threonine Derivatives

Methodologies for N-Terminal Boc Protection of DL-Serine

The introduction of the tert-butyloxycarbonyl (Boc) group at the N-terminus of DL-Serine is a fundamental step in many synthetic protocols. A prevalent method for this transformation involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (B78521) to facilitate the reaction. orgsyn.org The serine is dissolved in an aqueous basic solution, and (Boc)₂O is added, often in an organic solvent like dioxane. The reaction mixture is stirred, typically at a low temperature initially and then allowed to warm to room temperature. orgsyn.org

Another approach involves reacting DL-serine with (Boc)₂O in the presence of sodium carbonate or sodium hydrogen carbonate in an aqueous solution. google.com The pH of the reaction is maintained in the alkaline range (pH 10-12) to ensure the deprotonation of the amino group, enhancing its nucleophilicity towards the Boc anhydride. google.com After the reaction, the Boc-DL-Serine is typically isolated by acidifying the reaction mixture and extracting the product into an organic solvent.

ReagentBaseSolvent SystemKey Conditions
Di-tert-butyl dicarbonate ((Boc)₂O)Sodium hydroxideDioxane/WaterIce-cold initial temperature, warming to room temperature. orgsyn.org
Di-tert-butyl dicarbonate ((Boc)₂O)Sodium carbonate or Sodium bicarbonateWaterpH maintained at 10-12. google.com

These methods provide high yields of N-Boc-DL-serine, a crucial building block for further derivatization or for use in peptide synthesis. orgsyn.orggoogle.com

Methodologies for N-Terminal Fmoc Protection of DL-Threonine

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis due to its base-lability. The N-terminal protection of DL-Threonine with the Fmoc group can be achieved using several reagents. A common method is the reaction of threonine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, which typically involve a biphasic system of an organic solvent (like dioxane or THF) and an aqueous solution of a base such as sodium bicarbonate. total-synthesis.com The amine group of threonine attacks the electrophilic carbonyl carbon of Fmoc-Cl.

Alternatively, 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) can be used. This reagent is often preferred due to its stability and ease of handling. The reaction is typically carried out in a mixture of an organic solvent like THF and a saturated aqueous solution of sodium bicarbonate. total-synthesis.com The reaction mixture is stirred for several hours at room temperature. total-synthesis.com After the reaction is complete, the product is isolated by acidification of the aqueous layer followed by extraction with an organic solvent like ethyl acetate. total-synthesis.com

ReagentBaseSolvent SystemKey Features
Fmoc-ClSodium bicarbonateDioxane/Water or THF/WaterClassic Schotten-Baumann conditions. total-synthesis.com
Fmoc-OSuSodium bicarbonateTHF/WaterStable and easy-to-handle reagent. total-synthesis.com
Fmoc-succinamideSodium bicarbonateTHF/WaterUsed for D-Threonine protection. total-synthesis.com

Side-Chain Protection Strategies for Hydroxyl-Containing Amino Acids

The hydroxyl groups on the side chains of serine and threonine are often protected to prevent unwanted side reactions during peptide synthesis or other chemical transformations.

The tert-butyl (tBu) group is a common choice for protecting the hydroxyl side chain of serine, forming a tert-butyl ether. iris-biotech.decreative-peptides.com This protection is typically introduced after the N-terminal protection is in place. The synthesis of Boc-Ser(tBu)-OH involves treating N-Boc-serine with a source of tert-butyl cation under acidic conditions. A common method involves the use of isobutylene (B52900) and a catalytic amount of a strong acid, such as sulfuric acid, in an organic solvent like dichloromethane.

The tBu group is advantageous because it is stable to the basic conditions used for Fmoc group removal but can be cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), often at the final stage of peptide synthesis. iris-biotech.de This orthogonality is a key principle in modern peptide synthesis. iris-biotech.de

Similar to serine, the hydroxyl group of threonine is frequently protected as a tert-butyl ether. creative-peptides.comadvancedchemtech.com The synthesis of Fmoc-Thr(tBu)-OH involves several steps. One synthetic route starts with the esterification of threonine, followed by the introduction of the tert-butyl group onto the hydroxyl side chain using isobutylene and an acid catalyst. google.com Subsequently, the ester is saponified, and the N-terminal amino group is protected with the Fmoc group using Fmoc-OSu. google.com

The tert-butyl ether of threonine is stable under the conditions required for peptide coupling and Fmoc deprotection with piperidine (B6355638). iris-biotech.de It is readily removed during the final acidolytic cleavage from the solid support, typically with a high concentration of TFA. iris-biotech.de

Regioselective Functionalization and Derivatization Approaches

Regioselective functionalization of amino acids like serine and threonine allows for the specific modification of one functional group in the presence of others. For instance, the selective protection of the N-terminal amine group, as described in sections 2.1 and 2.2, is a form of regioselective functionalization.

Further derivatization can be achieved by exploiting the different reactivities of the remaining functional groups. For example, with the amino group and side chain hydroxyl group protected, the carboxylic acid can be activated and coupled to other molecules. A common strategy involves the formation of active esters, for example, with 1-hydroxybenzotriazole (B26582) (HOBt), which can then react with a nucleophile. nih.gov

In the context of Fmoc-based solid-phase peptide synthesis, the protected amino acid is coupled to a growing peptide chain attached to a solid support. nih.gov This process relies on the regioselective activation of the carboxyl group, often using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HOBt. nih.gov

Stereochemical Control During Protection and Derivatization

Maintaining the stereochemical integrity of the chiral centers in serine and threonine (which has two chiral centers) is of utmost importance during protection and derivatization reactions. Epimerization, the change in configuration at one of several stereocenters, is a potential side reaction, particularly during the activation of the carboxyl group for peptide bond formation. nih.gov

The formation of an oxazol-5(4H)-one intermediate during carboxyl group activation is a known mechanism for racemization. nih.gov The choice of protecting group can influence the degree of epimerization. For instance, certain N-protecting groups can affect the stereochemical outcome of coupling reactions. nih.gov The reaction conditions, including the choice of coupling reagents and the presence of bases, also play a crucial role in minimizing epimerization. researchgate.net For example, the use of additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole) can help to suppress racemization during peptide coupling.

In general, the protection of the N-terminal amino group as a carbamate (B1207046) (like Boc or Fmoc) helps to reduce the risk of racemization at the α-carbon compared to other protecting groups. Careful control of reaction conditions is essential to ensure the synthesis of stereochemically pure products.

Application of Boc Dl Ser 1 Oh and Fmoc Dl Xithr Tbu 1 in Peptide Bond Formation

Strategies for Peptide Coupling Employing Racemic Protected Amino Acids

When a racemic amino acid is introduced into a growing peptide chain, which is itself a chiral molecule, the coupling reaction produces a mixture of two diastereomers at approximately a 1:1 ratio. For example, coupling Boc-DL-Ser-OH to a peptide chain with an L-amino acid at the N-terminus (e.g., L-Ala-peptide) would yield both Boc-D-Ser-L-Ala-peptide and Boc-L-Ser-L-Ala-peptide. These diastereomers have different physical properties, such as solubility and chromatographic retention times, which allows for their potential separation and characterization. The primary challenge lies in the purification of the desired product from this complex mixture, especially in the synthesis of longer peptides where multiple racemic building blocks could be used.

Solution-Phase Peptide Synthesis Applications

In solution-phase peptide synthesis, protected amino acids are coupled sequentially in a suitable solvent. The introduction of Boc-DL-Ser-OH or Fmoc-DL-Thr(tBu)-OH into a peptide sequence using this method results in a diastereomeric mixture of the protected peptide intermediate. nih.gov The success of this approach depends heavily on the ability to separate these diastereomers.

Key aspects of this strategy include:

Coupling Reagents: Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization of the activated amino acid, are employed. wikipedia.orgbachem.com

Diastereomer Separation: The resulting diastereomeric peptides can often be separated using chromatographic techniques like flash chromatography or preparative high-performance liquid chromatography (HPLC), as their different three-dimensional structures lead to differential interaction with the stationary phase.

A study on the synthesis of dipeptides in the solution phase demonstrated the straightforward coupling of an Fmoc-protected threonine derivative with another amino acid, achieving high yields of the resulting peptide mixture. nih.gov While this study used enantiomerically pure starting materials, the principles apply to racemic compounds, with the understanding that a diastereomeric product mixture would be formed.

Table 1: Illustrative Formation of Diastereomers in Solution-Phase Synthesis

Starting Peptide (Chiral)Racemic Amino Acid to be CoupledResulting Diastereomeric Products
H-L-Ala-OMeBoc-DL-Ser-OHBoc-L-Ser-L-Ala-OMe and Boc-D-Ser-L-Ala-OMe
H-L-Val-Phe-OMeFmoc-DL-Thr(tBu)-OHFmoc-L-Thr(tBu)-L-Val-L-Phe-OMe and Fmoc-D-Thr(tBu)-L-Val-L-Phe-OMe

Solid-Phase Peptide Synthesis (SPPS) Protocols and Adaptations

Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating peptides in a laboratory setting. peptide.com The integration of racemic amino acids requires no significant adaptation to the standard coupling cycles but has major implications for the final product, which will be a complex mixture of diastereomers that must be purified after cleavage from the solid support. The rate of racemization during standard SPPS cycles is typically low, around 0.4% or less per cycle, but the intentional use of a racemic starting material guarantees a 50% incorporation of the "wrong" enantiomer at that specific position. nih.gov

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy utilizes an acid-labile Boc group for temporary Nα-protection and more stable, benzyl-based groups for side-chain protection. peptide.com

The process for incorporating Boc-DL-Ser-OH would follow these general steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA). chempep.compeptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine, often with a tertiary amine like diisopropylethylamine (DIEA). peptide.com

Coupling: The racemic Boc-DL-Ser(Bzl)-OH (with the side-chain hydroxyl group protected by a benzyl (B1604629) ether to prevent side reactions) is activated and coupled to the N-terminal amine of the peptide on the resin. This step creates a 1:1 mixture of two diastereomeric peptides bound to the solid support.

Final Cleavage: After the full peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (B91410) (HF). nih.gov The final product is a mixture of diastereomers that must be separated by HPLC.

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is an orthogonal system where the base-labile Fmoc group protects the Nα-amine, and acid-labile groups like tert-butyl (tBu) protect the side chains. nih.govnih.gov This is the most widely used method for SPPS today. nih.gov

Incorporating a racemic building block like Fmoc-DL-Thr(tBu)-OH involves the following cycle:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com

Washing: The resin is washed to remove the piperidine and the dibenzofulvene byproduct.

Coupling: The racemic Fmoc-DL-Thr(tBu)-OH is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine on the resin. peptide.comadvancedchemtech.com This step generates the diastereomeric mixture on the support.

Final Cleavage: Upon completion of the sequence, the peptide is cleaved from the resin and the tBu side-chain protecting groups are removed with a strong acid cocktail, most commonly containing TFA. nih.govpeptide.com The resulting crude product is a mixture of diastereomers requiring purification.

Table 2: Comparison of SPPS Strategies for Incorporating a Racemic Amino Acid

FeatureBoc/Bn Strategy (e.g., Boc-DL-Ser(Bzl)-OH)Fmoc/tBu Strategy (e.g., Fmoc-DL-Thr(tBu)-OH)
Nα-Protection Boc (acid-labile)Fmoc (base-labile)
Side-Chain Protection Benzyl-based (strong acid-labile)tBu-based (acid-labile)
Deprotection Reagent Trifluoroacetic Acid (TFA)Piperidine
Final Cleavage Strong acids (e.g., HF)TFA-based cocktails
Key Challenge Handling of harsh cleavage reagents.Potential for base-catalyzed side reactions (e.g., aspartimide formation). peptide.com
Outcome Mixture of diastereomeric peptides requiring HPLC purification.Mixture of diastereomeric peptides requiring HPLC purification.

Segment Condensation and Chemical Ligation Techniques

For the synthesis of very long peptides or proteins, a convergent approach involving the coupling of smaller, protected peptide segments can be used. If a racemic amino acid like Boc-DL-Ser-OH or Fmoc-DL-Thr(tBu)-OH is incorporated into one of these segments, the segment itself becomes a diastereomeric mixture.

Native Chemical Ligation (NCL) is a powerful technique for joining unprotected peptide fragments. nih.gov The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. nih.govwikipedia.org NCL is highly chemoselective and proceeds without racemization at the ligation junction. nih.govresearchgate.net

If a peptide segment containing a racemic amino acid is used in NCL, the outcome is a final ligated product that is also a mixture of diastereomers. For instance:

Segment 1 (Thioester): A peptide synthesized with a C-terminal thioester and containing an internal DL-Ser residue. This segment is a mixture of two diastereomers.

Segment 2 (N-Cys): A peptide with an N-terminal L-cysteine.

Ligation: The NCL reaction between these two segments would yield a final, full-length peptide that is a mixture of two diastereomers, reflecting the stereochemistry of the DL-Ser residue in the first segment.

The purification of the final diastereomeric protein product would again rely on chromatographic methods, which can be challenging for large molecules with very similar properties.

Enzymatic Catalysis in Peptide Bond Formation

Enzymatic methods for peptide synthesis offer a green alternative to purely chemical approaches, proceeding under mild conditions without the need for extensive side-chain protection. nih.govresearchgate.net Proteases are commonly used to catalyze the formation of peptide bonds in a process that is essentially the reverse of their natural hydrolytic function. nih.gov

When employing racemic protected amino acids with enzymes, the inherent stereoselectivity of the enzyme becomes a critical factor. nih.gov

Stereoselective Synthesis: Many proteases are highly specific for L-amino acids. When presented with a racemic mixture, such as Boc-DL-Ser-OH as an acyl donor, a stereoselective enzyme would preferentially catalyze the coupling of the L-enantiomer (Boc-L-Ser-OH), leaving the D-enantiomer (Boc-D-Ser-OH) largely unreacted. This process, known as kinetic resolution, can be exploited to produce a single, enantiomerically pure peptide product from a racemic starting material. creative-peptides.com

Non-Selective Synthesis: While less common, some enzymes may exhibit broader specificity or can be engineered to accept both D- and L-amino acids. In such a case, the enzyme would catalyze the formation of both diastereomeric peptides, resulting in a product mixture similar to that obtained from chemical synthesis.

Penicillin G acylase is an example of an enzyme used in the resolution of racemic mixtures, highlighting the potential of enzymatic methods to handle stereochemical complexity. creative-peptides.com The choice of enzyme, substrate, and reaction conditions (such as pH and solvent) are all critical for controlling the stereochemical outcome of the synthesis. nih.gov

Stereochemical Outcomes and Diastereomeric Control in Peptide Elongation

The incorporation of non-standard amino acid derivatives, particularly those with mixed or undefined stereochemistry such as Boc-DL-Ser(1)-OH and Fmoc-DL-xiThr(tBu)-(1), presents significant challenges in peptide synthesis. The primary goal is to control the stereochemical outcome of the peptide elongation process, which involves managing the incorporation of desired diastereomers and preventing further loss of stereochemical integrity through epimerization.

Investigation of Epimerization Pathways During Coupling

Epimerization, the change in configuration at one of multiple chiral centers in a molecule, is a critical side reaction during peptide bond formation. For N-protected amino acids, this process typically occurs at the α-carbon (Cα), leading to racemization if it is the only chiral center, or diastereomeric contamination if other chiral centers are present. The loss of chiral integrity is a major concern as it can lead to product mixtures that are difficult to separate and can drastically alter the biological activity of the final peptide. nih.gov

Two primary mechanisms are responsible for epimerization during the coupling step:

Oxazolone (B7731731) Formation: The activation of the carboxylic acid group of an Nα-protected amino acid can facilitate the formation of a 5(4H)-oxazolone intermediate. uni-kiel.de The Cα proton in this cyclic intermediate is significantly more acidic than in the parent amino acid, and its abstraction by a base present in the reaction mixture (such as a tertiary amine) leads to a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. nih.govuni-kiel.de This pathway is particularly relevant for N-acyl and peptide-coupling reactions.

Direct Cα Proton Abstraction: A second pathway involves the direct abstraction of the Cα proton from the activated amino acid by a base. nih.gov This generates a carbanionic intermediate which, upon reprotonation, can lead to epimerization. This mechanism is more likely with amino acid residues that have inherently more acidic α-protons. nih.gov

The choice of protecting group (Boc vs. Fmoc), the coupling reagent, the base, and reaction conditions all influence the propensity for epimerization. nih.gov For instance, serine derivatives have been shown to be susceptible to racemization during solid-phase peptide synthesis (SPPS), with the extent depending on the specific coupling conditions employed. nih.govresearchgate.net When using a racemic starting material like Boc-DL-Ser(1)-OH, these pathways can further scramble the stereochemistry during incorporation into the peptide chain.

Methodologies for Minimizing Racemization

Controlling epimerization is crucial for maintaining the stereochemical integrity of synthetic peptides. Several methodologies have been developed to suppress this side reaction, primarily focusing on the optimization of coupling reagents and reaction conditions.

Coupling Reagents and Additives: The use of carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) is often accompanied by nucleophilic additives that act as racemization suppressants. ias.ac.inbachem.com Additives such as 1-hydroxybenzotriazole (HOBt) and its more effective derivative, 7-aza-1-hydroxybenzotriazole (HOAt), react with the activated amino acid to form an active ester. peptide.com This intermediate is more stable and less prone to oxazolone formation than the initial activated species, thereby reducing the risk of racemization. uni-kiel.depeptide.com Modern onium salts like HATU and HCTU incorporate a HOAt or HOBt moiety, respectively, within their structure, but their performance can vary. For example, coupling Fmoc-L-Ser(tBu)-OH with a combination of HATU and N-methylmorpholine (NMM) has been shown to cause some racemization. nih.gov

Base Selection: The choice and stoichiometry of the base used during coupling are critical. uni-kiel.de Tertiary amines such as N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used. bachem.com However, for amino acids prone to racemization, sterically hindered, non-nucleophilic bases like 2,4,6-collidine can be superior in minimizing epimerization. researchgate.netnih.govresearchgate.net

Reaction Conditions: Lowering the reaction temperature is a general strategy to limit racemization, as the activation energy for epimerization can be higher than that for the desired coupling reaction. nih.govresearchgate.net This is particularly relevant in microwave-enhanced SPPS, where reducing the coupling temperature from 80°C to 50°C has been shown to limit the racemization of sensitive amino acids. nih.govresearchgate.net

The following table summarizes findings on the effect of different coupling conditions on the racemization of serine derivatives during peptide synthesis.

Coupling ReagentAdditiveBaseObserved Racemization Outcome for Serine DerivativesReference
HATUN/ANMMSome racemization observed for Fmoc-L-Ser(tBu)-OH. nih.gov
DICOxymaN/ANegligible racemization reported for Fmoc-L-Ser(tBu)-OH. nih.gov
Multiple (e.g., HCTU)N/ACollidineProtocols using collidine enabled serine incorporation with less than 1% racemization. researchgate.net
DICHOAtDIEAProtocol shown to significantly suppress epimerization for unnatural amino acids. researchgate.net

Enantioselective and Diastereoselective Synthetic Strategies

When starting with stereochemically mixed precursors like Boc-DL-Ser(1)-OH or Fmoc-DL-xiThr(tBu)-(1), the synthetic challenge shifts from merely preserving stereochemistry to actively selecting for a specific stereoisomer during peptide bond formation.

Enantioselective Strategies: These strategies aim to selectively react with one enantiomer from a racemic mixture. While less common in standard stepwise peptide synthesis, principles from asymmetric synthesis can be applied. This could involve the use of chiral coupling reagents or catalysts that preferentially activate or couple one enantiomer over the other. A more advanced approach involves biocatalysis, where enzymes are used to achieve high stereoselectivity. For example, engineered threonine aldolases have been utilized in the stereoselective synthesis of non-canonical amino acids, demonstrating the power of enzymatic methods to control stereochemistry. nih.gov

Diastereoselective Strategies: Diastereoselectivity in peptide elongation is often substrate-controlled, meaning the chirality of the existing peptide chain influences the stereochemical outcome of the next coupling step. When coupling a racemic or diastereomeric mixture of an amino acid like Fmoc-DL-xiThr(tBu)-(1), the chiral environment of the N-terminal residue on the resin can create a diastereomeric transition state. The energy difference between these transition states can lead to a preferential incorporation of one stereoisomer over the other, resulting in a diastereomeric excess in the product. The degree of this diastereoselection depends on factors such as the specific amino acid residues involved, the solvent, and the reaction temperature. Developing synthetic protocols that enhance these subtle energy differences is key to achieving effective diastereomeric control.

Reaction Mechanism Studies of Peptide Bond Formation

Understanding the detailed reaction mechanism of peptide bond formation is fundamental to optimizing reaction conditions, designing new reagents, and controlling side reactions like epimerization. This understanding is achieved through a combination of computational modeling and sophisticated experimental techniques.

Computational Chemistry Approaches to Reaction Intermediates and Transition States

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms at a molecular level. Methods such as ab initio molecular orbital calculations and Density Functional Theory (DFT) are used to map the potential energy surface of the reaction, identifying the structures and energies of intermediates and transition states. rsc.orgacs.orgnih.gov

Key insights from computational studies include:

Reaction Pathways: Studies have compared different mechanistic pathways, such as concerted versus stepwise mechanisms. For the reaction between two glycine (B1666218) molecules, for example, calculations show that protonation of one of the reactants significantly reduces the energy barriers for peptide bond formation. rsc.org

Transition State Stabilization: High-level calculations have elucidated the importance of stereoelectronic effects in stabilizing the transition states of the addition-elimination reaction. For the reaction between ammonia (B1221849) and formic acid, it was found that a lone pair on the hydroxyl group oxygen that is antiperiplanar to the attacking nitrogen stabilizes the transition state, providing theoretical support for the principle of stereoelectronic control. nih.gov

Role of Vicinal Residues: DFT calculations have been used to explore how adjacent amino acids influence the thermodynamics of peptide reactions, such as the formation of cyclic peptides. These studies can quantify the impact of different side chains (e.g., charged, polar, nonpolar) on the free energy of the reaction. acs.org

Computational MethodArea of InvestigationKey FindingsReference
Ab initio Molecular Orbital TheoryReaction Profiles, Transition State EnergiesIdentified stereoelectronic effects that stabilize transition states in amide bond formation. nih.gov
Density Functional Theory (DFT)Thermodynamics of CyclizationDetermined the effect of vicinal amino acid side chains on the free energy of S-N cyclic peptide formation. acs.org
Ab initio / DFTReaction Mechanisms (Concerted vs. Stepwise)Calculated energy barriers and showed that protonation significantly lowers the barrier for peptide bond formation in the gas phase. rsc.org

Experimental Probes for Reaction Dynamics

While computational studies provide theoretical models, experimental techniques are essential for validating these models and probing the real-time dynamics of peptide coupling reactions.

Kinetic Monitoring in SPPS: The kinetics of coupling reactions in solid-phase synthesis can be monitored using techniques like solution Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org A "cleave and analyze" approach, where small samples of the peptide-resin are taken at various time points, cleaved, and analyzed by NMR, allows for the quantification of reaction conversion. This method provides valuable data for modeling reaction rates and optimizing coupling times. acs.org

Gas-Phase Reaction Dynamics: To study the intrinsic reactivity of molecules involved in peptide bond formation, free from solvent effects, gas-phase experiments are employed. Ion/ion reactions within a mass spectrometer can be used to form peptide bonds between custom-designed reagent ions and peptide ions. nih.gov This approach allows for the systematic study of how factors like charge state and functional groups affect the reaction efficiency.

Ultrafast Spectroscopy: For probing the fundamental dynamics on very short timescales, advanced spectroscopic techniques are used. Time-resolved photoelectron spectroscopy (TR-PES) and ultrafast pump-probe spectroscopy can monitor the excited-state dynamics of amino acids and peptides in the gas phase. nih.gov These experiments provide insights into processes like charge transfer, which are fundamental to chemical reactivity. nih.gov

Challenges and Advanced Research Directions in Utilizing Protected Dl Amino Acid Derivatives

Optimization of Coupling Efficiencies with Racemic Building Blocks

Optimizing coupling efficiencies in this context involves several considerations. Firstly, the coupling conditions must be robust enough to ensure that both the D- and L-enantiomers react completely, preventing a bias that could further complicate the product mixture. Incomplete couplings can lead to deletion sequences, which are difficult to separate from the target peptides. nih.gov

Secondly, the choice of coupling reagents and conditions can influence the degree of racemization of the activated amino acid. peptide.com While starting with a DL-mixture intentionally introduces stereochemical diversity, preventing further epimerization at the alpha-carbon of the activated amino acid is crucial to avoid the formation of unintended diastereomers. mdpi.com

Key Research Findings:

Diastereomer Formation: The primary consequence of using racemic building blocks is the formation of diastereomeric peptides. For example, coupling Boc-DL-Ser-OH to a peptide chain ending in an L-amino acid will result in two products: L-Peptide-L-Ser and L-Peptide-D-Ser. These diastereomers often exhibit different chromatographic retention times, allowing for their separation and characterization. nih.gov

Monitoring Coupling Reactions: To ensure high coupling efficiency, real-time monitoring of the reaction is often necessary. Techniques such as the ninhydrin (B49086) test can be used to detect the presence of unreacted free amines on the solid support, allowing for a second coupling step if the first was incomplete. nih.gov

Impact of Peptide Length: Studies have shown that coupling efficiencies can decrease as the length of the peptide chain increases. nih.gov This is often due to peptide aggregation on the solid support, which can hinder the access of reagents to the growing peptide chain.

ChallengeDescriptionMitigation Strategies
Diastereomer Formation Coupling of a racemic amino acid to a chiral peptide chain results in a mixture of two diastereomers.Chromatographic purification (e.g., HPLC) to separate the diastereomers.
Incomplete Coupling Failure of one or both enantiomers to react completely, leading to deletion sequences.Use of highly efficient coupling reagents, real-time reaction monitoring, and recoupling when necessary.
Epimerization Racemization of the activated amino acid during the coupling reaction, leading to unintended diastereomers.Use of racemization-suppressing additives and optimized coupling conditions.

Development of Novel Coupling Reagents for DL-Amino Acids

The development of effective coupling reagents is a cornerstone of modern peptide synthesis. When working with DL-amino acids, the ideal coupling reagent should not only promote efficient amide bond formation but also minimize the risk of epimerization. thieme-connect.comrsc.org Epimerization is a side reaction where the stereochemistry of the alpha-carbon of the amino acid is inverted, which can lead to a complex mixture of stereoisomers. mdpi.com

Traditional carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be effective but are also known to cause racemization, particularly when used alone. bachem.com To address this, a new generation of coupling reagents, often based on aminium/uronium or phosphonium (B103445) salts, has been developed. These reagents are typically used in combination with additives that suppress racemization. wikipedia.orgacs.org

Key Research Findings:

Additives for Racemization Suppression: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) are commonly used with carbodiimides to form active esters that are less prone to racemization. peptide.com More recently, OxymaPure has emerged as a safer and highly effective alternative to HOBt-based additives. acs.org

Aminium/Uronium Reagents: Reagents like HBTU, HATU, and COMU have become popular due to their high coupling efficiencies and reduced risk of racemization. acs.org COMU, in particular, is noted for its high solubility and safety profile. acs.org

Phosphonium Reagents: Phosphonium-based reagents, such as PyBOP and PyAOP, are also highly effective and are often preferred for cyclization reactions as they avoid the guanidinylation side reaction that can occur with aminium/uronium reagents. bioengineer.org

Novel Reagent Classes: Research continues to explore new classes of coupling reagents. For instance, ynamide-based reagents have shown promise in enabling racemization-free peptide synthesis, even allowing for peptide elongation in the N-to-C direction, which is typically prone to severe epimerization. chemrxiv.org

Coupling Reagent ClassExamplesKey Features
Carbodiimides DCC, DIC, EDCWidely used, but can cause racemization if used without additives.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUHigh coupling efficiency, reduced racemization, by-products are generally soluble.
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, less hazardous by-products than BOP, useful for hindered couplings.
Novel Reagents Ynamides, T3PShow promise for completely racemization-free synthesis and green chemistry approaches.

Synthesis of Non-Natural Peptides and Peptidomimetics Incorporating DL-Serine and DL-Threonine

The incorporation of DL-amino acids, such as DL-serine and DL-threonine, is a powerful strategy for creating non-natural peptides and peptidomimetics with unique properties. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to enhance their therapeutic properties, such as stability against enzymatic degradation. nih.gov

Introducing D-amino acids into a peptide sequence can significantly increase its resistance to proteases, which are enzymes that break down proteins and peptides. lifetein.com This is because proteases are highly specific for L-amino acids and often cannot recognize or cleave peptide bonds involving D-amino acids. This enhanced stability can lead to a longer in vivo half-life for peptide-based drugs. nbinno.com

Furthermore, the incorporation of alternating D- and L-amino acids can induce novel secondary structures that are not commonly found in natural peptides. For example, peptides with alternating stereochemistry have been shown to form stable α-sheet structures, which have been explored as inhibitors of amyloid protein aggregation. nih.gov

Key Research Findings:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases. lifetein.com This is a key advantage for the development of peptide-based therapeutics.

Novel Secondary Structures: The use of DL-amino acids can lead to the formation of unique secondary structures. Peptides with alternating L- and D-amino acids have been shown to adopt stable α-sheet conformations. nih.gov

Peptidomimetic Design: DL-amino acids are valuable building blocks for the design of peptidomimetics. By replacing L-amino acids with their D-counterparts (a strategy known as retro-inverso modification), it is possible to create peptides that retain the side-chain topology of the original peptide but have a reversed backbone, leading to enhanced stability while often preserving biological activity. lifetein.com

Serine and Threonine Ligation: Serine and threonine residues can be used as ligation sites for the chemical synthesis of larger proteins. This allows for the incorporation of non-natural amino acids, including D-isomers, into specific positions within a protein, enabling detailed structure-function studies. semanticscholar.org

Design and Synthesis of Peptide Libraries Utilizing Protected DL-Amino Acids

Peptide libraries are powerful tools for drug discovery and the study of protein-protein interactions. They consist of a large collection of different peptides that can be screened for a specific biological activity. americanpeptidesociety.org The use of protected DL-amino acids in the synthesis of these libraries can dramatically increase their diversity and the "chemical space" they explore.

By including both D- and L-enantiomers at specific positions in a peptide sequence, the number of possible peptide variants in a library can be significantly expanded. This increases the probability of identifying a peptide with the desired properties. Synthetic peptide libraries have an advantage over biological display methods (like phage display) in that they can readily incorporate non-natural amino acids, including D-isomers. genscript.com

Key Research Findings:

Increased Library Diversity: The inclusion of DL-amino acids at one or more positions in a peptide library exponentially increases its size and complexity. For a tripeptide, using only the 20 proteinogenic L-amino acids results in 8,000 (20³) possible combinations. If DL-mixtures of these amino acids are used, the number of possibilities increases dramatically. rsc.org

Types of Peptide Libraries:

Combinatorial Libraries: These libraries aim to include all possible combinations of amino acids of a certain length. Using DL-amino acids can create vast combinatorial libraries for initial screening. nih.gov

Positional Scanning Libraries: In these libraries, a specific position in the peptide sequence is systematically substituted with different amino acids (including D-isomers) to determine the optimal residue for that position. nih.gov

Alanine (B10760859) Scanning Libraries: While traditionally used to identify key residues by replacing them with alanine, a similar approach can be used to scan a peptide with D-amino acids to probe the stereochemical requirements for its activity.

Split-and-Mix Synthesis: This is a common method for generating "one-bead-one-compound" combinatorial libraries. By splitting a resin support into multiple portions, coupling a different amino acid (or a DL-mixture) to each portion, and then mixing the resin again before the next coupling step, a vast number of unique peptide sequences can be generated. americanpeptidesociety.org

Library TypeDescriptionApplication of DL-Amino Acids
Combinatorial Contains a vast number of random peptide sequences.Increases the total number of unique peptides and the diversity of the library.
Positional Scanning Systematically substitutes each position with a defined set of amino acids.Allows for the exploration of stereochemical preferences at each position in the peptide.
Alanine/D-Amino Acid Scanning Replaces each amino acid in a sequence with alanine or its D-enantiomer.Helps to identify residues critical for activity and their required stereochemistry.

Orthogonal Protection Strategies for Complex Peptide Architectures

The synthesis of complex peptides, especially those containing multiple functional groups or non-natural building blocks like DL-amino acids, relies heavily on the concept of orthogonal protection. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthesis process.

The two most common orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bn and Fmoc/tBu strategies.

Boc/Bn Strategy: The Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side-chain protecting groups are typically benzyl (B1604629) (Bn)-based. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the Bn groups are removed with a strong acid like hydrofluoric acid (HF) at the end of the synthesis.

Fmoc/tBu Strategy: The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side-chain protecting groups are typically tert-butyl (tBu)-based. The Fmoc group is removed with a base, such as piperidine (B6355638), while the tBu groups are removed with a mild acid like TFA.

The Fmoc/tBu strategy is often preferred for its milder conditions. The orthogonality of these protecting groups is crucial for building complex structures, such as cyclic peptides, branched peptides, or peptides with post-translational modifications. For example, a lysine (B10760008) side chain can be protected with a group that is orthogonal to both the Nα-protecting group and other side-chain protecting groups, allowing for the selective deprotection and modification of that specific lysine residue.

Key Research Findings:

Fmoc/tBu Orthogonality: The Fmoc group is cleaved by a base, while the tBu group is cleaved by an acid. This true orthogonality allows for the selective deprotection of the Nα-amino group without affecting the side-chain protection, which is essential for the stepwise elongation of the peptide chain. wikipedia.org

Boc/Bn "Quasi-Orthogonality": In the Boc/Bn strategy, both protecting groups are removed by acid, but their lability to different strengths of acid allows for selective removal. This is sometimes referred to as "quasi-orthogonal." wikipedia.org

Application in Complex Peptides: Orthogonal protection schemes are essential for the synthesis of complex peptides. They allow for on-resin cyclization, the incorporation of fluorescent labels, and the synthesis of branched peptides by selectively deprotecting specific functional groups while the peptide is still attached to the solid support.

StrategyNα-ProtectionSide-Chain ProtectionNα-DeprotectionFinal Cleavage
Fmoc/tBu Fmoc (Base-labile)tBu (Acid-labile)PiperidineTFA
Boc/Bn Boc (Acid-labile)Bn (Strong acid-labile)TFAHF

Analytical and Spectroscopic Characterization in Academic Peptide Research

Chromatographic Techniques for Purity Assessment and Diastereomer Separation

Chromatographic methods are indispensable for evaluating the purity of amino acid derivatives and for the critical separation of stereoisomers. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely utilized.

For Boc-DL-Ser-OH, purity is often initially assessed by TLC, with a minimum purity of ≥98% being a common standard. However, HPLC is the cornerstone for the quantitative purity assessment of compounds like Fmoc-DL-Thr(tBu)-OH. Reversed-phase HPLC (RP-HPLC) is a frequently employed method, typically using C18 stationary phases. The separation is achieved by applying gradients of an organic solvent, such as acetonitrile, and aqueous buffers, which may contain modifiers like trifluoroacetic acid. scienceopen.com

The separation of diastereomers and enantiomers of these compounds often requires chiral chromatography. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin and ristocetin (B1679390) A, have proven effective for the chiral analysis of both t-BOC and Fmoc-protected amino acids. sigmaaldrich.com For Fmoc-amino acids, both reversed-phase and polar organic modes can be effective. sigmaaldrich.com Studies comparing different quinine-based chiral stationary phases have demonstrated that baseline or partial separation of various Fmoc-protected amino acids, including Fmoc-Thr(tBu)-OH, can be achieved under specific hydro-organic liquid and subcritical fluid chromatographic conditions. nih.gov

Table 1: Example HPLC Conditions for Purity and Chiral Analysis

Parameter Setting for Fmoc-Thr(tBu)-OH Analysis Setting for General Fmoc-AA Chiral Separation
Technique Reversed-Phase HPLC Chiral HPLC
Column Kromasil C18 (150 mm × 2.1 mm, 5 µm) nih.gov CHIROBIOTIC T (Teicoplanin-based CSP) sigmaaldrich.com
Mobile Phase A 0.2% TFA in water nih.gov Varies (e.g., Methanol/Water/Acetic Acid/Triethylamine)
Mobile Phase B 0.2% TFA in Acetonitrile nih.gov Not Applicable (Isocratic or Polar Organic Mode)
Gradient Linear AB gradient nih.gov Isocratic or Gradient

| Detection | UV at 280 nm nih.gov | UV or Mass Spectrometry |

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are vital for confirming the chemical structure of protected amino acids. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. For instance, ¹H NMR of a protected serine derivative would show characteristic signals for the protons of the Boc group (a singlet around 1.45 ppm), the α-proton, the β-protons of the serine side chain, and the exchangeable protons of the amine and carboxylic acid groups. scienceopen.com More advanced techniques like COSY (Correlation Spectroscopy) can be used to establish connectivity between protons. scienceopen.com NMR spectra are typically recorded on high-field instruments, such as a 400 MHz spectrometer, to ensure adequate resolution. scienceopen.comnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. Electrospray ionization (ESI) is a common technique used for these molecules. nih.gov Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the mass of the purified compound. scienceopen.com High-resolution mass spectrometry provides the exact mass, which can be used to confirm the elemental composition of the molecule. nih.gov

Table 2: Key Spectroscopic Data for Protected Amino Acids

Technique Compound Family Expected Observations
¹H NMR Boc-Ser-OH Singlet for Boc group (~1.4 ppm), signals for α-H and β-CH₂ of serine.
¹³C NMR Fmoc-Thr(tBu)-OH Resonances for Fmoc, tert-Butyl, and threonine carbons.

| Mass Spec (ESI) | Both | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions corresponding to the molecular weight. |

Chiral Analytical Methodologies for Enantiomeric Excess Determination

Ensuring the enantiomeric purity of starting materials is paramount in peptide synthesis to avoid the generation of unwanted diastereomeric peptides. Several methodologies are employed to determine the enantiomeric excess (e.e.) of compounds like Boc-DL-Ser-OH and Fmoc-DL-xiThr(tBu)-OH.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and direct method for determining e.e. sigmaaldrich.com It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.comnih.gov By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated. For Fmoc-protected threonine derivatives, e.e. values greater than 99.5% have been confirmed using this technique after purification. nih.gov

Mass Spectrometry-Based Methods: Novel MS techniques have been developed for chiral analysis. One approach involves the formation of diastereomeric complexes in the gas phase. For example, D,L-amino acids can be complexed with a chiral selector like a permethylated cyclodextrin. ucdavis.edu The rates of subsequent gas-phase guest exchange reactions or collision-induced dissociation differ for the diastereomeric complexes, allowing for the quantification of the enantiomeric ratio. nih.govucdavis.edu

Advanced Detection and Assay Methods:

Polarimetric Detection: Coupling a chiral separation method with a polarimetric detector allows for the quantitation of enantiomeric mixtures, even with poor chromatographic resolution, based on the specific rotation of the enantiomers. nih.gov

Fluorescence-Based Assays: High-throughput methods have been developed that use the dynamic self-assembly of chiral analytes with other components to form fluorescent diastereomeric complexes. nih.gov The distinct fluorescence intensity or wavelength of each complex allows for the rapid and sensitive determination of the e.e. in a sample. nih.gov

Chiral Sensors: Emerging technologies include the use of extended-gate-type organic field-effect transistors functionalized with molecularly imprinted polymers that show specific selectivity to one enantiomer, enabling the accurate determination of enantiomeric excess. rsc.org

Table 3: Mentioned Compound Names

Compound Name Abbreviation
tert-Butoxycarbonyl-DL-serine Boc-DL-Ser-OH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.